(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16312313
Molecular Formula: C24H18N2O3S2
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O3S2 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H18N2O3S2/c1-13-11-14(2)19-17(12-13)31-24(25-19)26-20(15-7-4-3-5-8-15)18(22(28)23(26)29)21(27)16-9-6-10-30-16/h3-12,20,28H,1-2H3 |
| Standard InChI Key | AADBBVACNBZLQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5)C |
Introduction
Structural Analysis and Molecular Characteristics
Core Framework and Substituent Configuration
The molecule’s architecture centers on a pyrrolidine-2,3-dione ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capacity. At position 1, a 4,6-dimethyl-1,3-benzothiazol-2-yl group introduces aromaticity and electron-withdrawing effects, while position 5 is occupied by a phenyl ring, contributing hydrophobic interactions . The defining feature at position 4 is a hydroxy(thiophen-2-yl)methylidene moiety, which introduces a conjugated system capable of π-π stacking and redox activity.
Table 1: Structural comparison with analogous compounds
The E-configuration of the exocyclic double bond (indicated by 4E) ensures planarity, enhancing conjugation between the pyrrolidine core and the thiophene ring. This configuration is critical for maintaining molecular stability and optimizing electronic delocalization.
Spectroscopic and Crystallographic Insights
While crystallographic data for the target compound is unavailable, related structures exhibit coplanar arrangements between the benzothiazole and pyrrolidine-dione systems . Infrared spectroscopy of analogs reveals strong carbonyl stretches near 1,700 cm⁻¹, characteristic of the 2,3-dione moiety . Nuclear magnetic resonance (NMR) patterns for similar compounds show distinct signals for the methyl groups on the benzothiazole ring (δ 2.3–2.6 ppm) and the thiophene protons (δ 6.8–7.4 ppm).
Synthesis and Chemical Reactivity
Proposed Synthetic Routes
The synthesis of such polyfunctional pyrrolidine-diones typically involves multi-step protocols:
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Knorr Pyrrole Synthesis: Formation of the pyrrolidine core via cyclocondensation of a 1,3-diketone with a primary amine.
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Suzuki-Miyaura Coupling: Introduction of the phenyl group at position 5 using palladium-catalyzed cross-coupling .
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Knoevenagel Condensation: Attachment of the hydroxy(thiophen-2-yl)methylidene group via reaction between a diketone and thiophene-2-carbaldehyde under basic conditions.
Table 2: Reaction conditions for key synthetic steps
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyrrolidine formation | NH₄OAc, EtOH, reflux | 80 | 45–60 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 100 | 55–70 |
| Knoevenagel reaction | Piperidine, EtOH, MW | 120 (MW) | 60–75 |
Microwave-assisted (MW) methods have proven effective in accelerating the Knoevenagel step while minimizing side reactions.
Reactivity and Functionalization
The α,β-unsaturated ketone system in the hydroxy(thiophen-2-yl)methylidene group is susceptible to Michael additions, enabling further functionalization. For example, nucleophiles like amines or thiols can attack the β-position, yielding derivatives with modified electronic profiles. Additionally, the benzothiazole nitrogen may participate in coordination chemistry, forming complexes with transition metals.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at ~3.5–4.2 based on analogs , indicating moderate lipophilicity. This suggests reasonable membrane permeability but poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents for biological assays.
Thermal Stability and Crystallinity
Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C, with decomposition above 300°C . The crystalline form likely adopts a monoclinic lattice, as observed in benzothiazole-containing analogs .
Comparative Analysis with Structural Analogs
Activity-Structure Relationships
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Electron-Withdrawing Groups: Fluorine at position 5 (as in) enhances metabolic stability but reduces solubility.
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Methoxy Substitutions: Trimethoxy groups (as in) improve DNA intercalation capacity at the expense of cell permeability.
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Thiophene vs. Furan: Thiophene-containing analogs show superior redox activity compared to furan derivatives.
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